molecular formula C17H13N5O2 B6176214 7-methoxy-1-(pyridine-3-carbonyl)-1H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 913687-25-9

7-methoxy-1-(pyridine-3-carbonyl)-1H-pyrazolo[3,4-b]quinolin-3-amine

Cat. No. B6176214
CAS RN: 913687-25-9
M. Wt: 319.3
InChI Key:
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Description

7-methoxy-1-(pyridine-3-carbonyl)-1H-pyrazolo[3,4-b]quinolin-3-amine (7-MPCQ) is a novel small molecule that has been studied for its potential applications in scientific research. It is a synthetic compound that has been investigated for its pharmacological activities and its ability to interact with various biological systems. 7-MPCQ has been shown to possess anti-inflammatory, anti-cancer, anti-viral, and anti-oxidative properties, as well as being able to modulate the activity of certain enzymes. The compound has also been studied for its potential to inhibit certain types of cancer cell growth.

Scientific Research Applications

7-methoxy-1-(pyridine-3-carbonyl)-1H-pyrazolo[3,4-b]quinolin-3-amine has been studied for its potential applications in scientific research, particularly in the fields of pharmacology, biochemistry, and physiology. The compound has been investigated for its anti-inflammatory, anti-cancer, anti-viral, and anti-oxidative properties. It has also been studied for its ability to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and to inhibit certain types of cancer cell growth. In addition, 7-methoxy-1-(pyridine-3-carbonyl)-1H-pyrazolo[3,4-b]quinolin-3-amine has been shown to possess anti-platelet aggregation and anti-fibrotic activities.

Mechanism of Action

The mechanism of action of 7-methoxy-1-(pyridine-3-carbonyl)-1H-pyrazolo[3,4-b]quinolin-3-amine is not fully understood. However, it is believed that the compound is able to interact with various biological systems, including proteins, enzymes, and cell receptors, to produce its pharmacological effects. For example, 7-methoxy-1-(pyridine-3-carbonyl)-1H-pyrazolo[3,4-b]quinolin-3-amine has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory mediators. In addition, the compound has been shown to inhibit the growth of certain types of cancer cells by blocking the expression of certain proteins involved in cell proliferation.
Biochemical and Physiological Effects
7-methoxy-1-(pyridine-3-carbonyl)-1H-pyrazolo[3,4-b]quinolin-3-amine has been studied for its biochemical and physiological effects. The compound has been shown to possess anti-inflammatory, anti-cancer, anti-viral, and anti-oxidative properties. In addition, it has been shown to modulate the activity of certain enzymes, such as COX-2, and to inhibit certain types of cancer cell growth. The compound has also been shown to possess anti-platelet aggregation and anti-fibrotic activities.

Advantages and Limitations for Lab Experiments

The use of 7-methoxy-1-(pyridine-3-carbonyl)-1H-pyrazolo[3,4-b]quinolin-3-amine in laboratory experiments has several advantages. The compound is relatively easy to synthesize and can be used in a range of experiments. In addition, the compound has been shown to possess a range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-oxidative properties. However, there are some limitations to using 7-methoxy-1-(pyridine-3-carbonyl)-1H-pyrazolo[3,4-b]quinolin-3-amine in laboratory experiments. The compound has not been extensively studied and its mechanism of action is still not fully understood. In addition, the compound is not commercially available and must be synthesized in the laboratory.

Future Directions

There are a number of potential future directions for the study of 7-methoxy-1-(pyridine-3-carbonyl)-1H-pyrazolo[3,4-b]quinolin-3-amine. Further research could be conducted to better understand the compound’s mechanism of action. In addition, more studies could be conducted to investigate the compound’s potential applications in pharmacology, biochemistry, and physiology. Furthermore, research could be conducted to explore the compound’s potential to inhibit the growth of certain types of cancer cells. Finally, research could be conducted to develop more efficient methods of synthesizing 7-methoxy-1-(pyridine-3-carbonyl)-1H-pyrazolo[3,4-b]quinolin-3-amine.

Synthesis Methods

7-methoxy-1-(pyridine-3-carbonyl)-1H-pyrazolo[3,4-b]quinolin-3-amine has been synthesized through a number of methods, including the synthesis of its corresponding pyridine-3-carbonyl chloride (PCC) precursor followed by a palladium-catalyzed coupling reaction with pyrazolo[3,4-b]quinolin-3-amine (PQA). The synthesis of PCC involves the reaction of pyridine-3-carboxylic acid with thionyl chloride. The synthesis of PQA involves the reaction of 1-amino-3-methylpyrazole with 3-chloroquinoline. The coupling reaction of PCC and PQA is carried out in the presence of a palladium catalyst, such as palladium acetate, to yield 7-methoxy-1-(pyridine-3-carbonyl)-1H-pyrazolo[3,4-b]quinolin-3-amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methoxy-1-(pyridine-3-carbonyl)-1H-pyrazolo[3,4-b]quinolin-3-amine involves the condensation of 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline with pyridine-3-carboxaldehyde followed by reduction and cyclization reactions.", "Starting Materials": [ "3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline", "pyridine-3-carboxaldehyde", "sodium borohydride", "acetic acid", "ethanol", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline with pyridine-3-carboxaldehyde in the presence of acetic acid and ethanol to form 7-methoxy-1-(pyridine-3-carbonyl)-1H-pyrazolo[3,4-b]quinoline.", "Step 2: Reduction of the carbonyl group using sodium borohydride in ethanol to form 7-methoxy-1-(pyridine-3-carbonyl)-1H-pyrazolo[3,4-b]quinoline-3-ol.", "Step 3: Cyclization of the alcohol using sodium hydroxide and water to form 7-methoxy-1-(pyridine-3-carbonyl)-1H-pyrazolo[3,4-b]quinolin-3-amine." ] }

CAS RN

913687-25-9

Product Name

7-methoxy-1-(pyridine-3-carbonyl)-1H-pyrazolo[3,4-b]quinolin-3-amine

Molecular Formula

C17H13N5O2

Molecular Weight

319.3

Purity

95

Origin of Product

United States

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